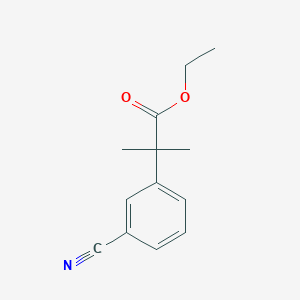

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-cyanophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYPZKYLFMKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Foreword: The Imperative of Rigorous Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physical and chemical properties is not a mere formality but a cornerstone of successful preclinical and formulation activities. A comprehensive understanding of properties such as melting point, boiling point, density, and solubility governs critical decisions in process chemistry, formulation design, and ultimately, the biopharmaceutical performance of a drug candidate. This guide provides a detailed framework for the experimental determination of the key physical properties of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental values for this compound are not widely published, the methodologies outlined herein represent robust, validated approaches for obtaining these crucial data points. This document is intended to serve as a practical, in-depth resource for scientists, empowering them to generate high-quality, reliable data.

Molecular Identity and Structural Attributes

Before embarking on physical property determination, it is paramount to confirm the identity and purity of the analyte.

Table 1: Molecular Identifiers for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.27 g/mol | [1] |

| Monoisotopic Mass | 217.11028 Da | [1] |

| SMILES | CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N | [1] |

| InChI | InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | [1] |

| Predicted XlogP | 2.7 | [1] |

Thermal Properties: Melting and Boiling Points

Thermal transition temperatures are critical indicators of a compound's purity and have significant implications for its processing and stability.

Melting Point: A Sentinel of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range.[2]

This is a widely adopted and reliable method for determining the melting point of a solid.[1]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals in a mortar.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the closed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This will save time in the subsequent, more precise measurements.[2]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[1]

-

Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point of the sample.

Causality Behind Experimental Choices:

-

A fine powder ensures uniform heat transfer throughout the sample.

-

A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] It is a key indicator of a substance's volatility.

This method is suitable for small sample volumes.

Instrumentation:

-

Thiele tube[5]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Heating source (e.g., Bunsen burner or hot plate)

Step-by-Step Methodology:

-

Apparatus Assembly: Fill the Thiele tube with mineral oil to a level above the side arm. Attach a small test tube containing 0.5-1 mL of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to the thermometer.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube with the sample.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point.[5] Record this temperature.

Causality Behind Experimental Choices:

-

The inverted capillary tube traps a small amount of air. As the liquid is heated, the air expands and then the liquid's vapor fills the tube. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure.

-

During cooling, the contraction of the vapor creates a slight vacuum, drawing the liquid into the capillary. This precise point indicates thermal equilibrium between the liquid and vapor phases.

Density: An Intrinsic Property

Density, the mass per unit volume, is a fundamental physical property that is useful for substance identification and for calculations in process chemistry.

This method provides high accuracy for liquid density measurements.

Instrumentation:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Step-by-Step Methodology:

-

Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty mass (m_pyc).

-

Water Measurement: Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and measure its mass (m_pyc+water).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, bring it to the same constant temperature in the water bath, dry the exterior, and measure its mass (m_pyc+sample).

-

Calculation:

-

Mass of water: m_water = (m_pyc+water) - m_pyc

-

Volume of pycnometer: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at the specific temperature)

-

Mass of sample: m_sample = (m_pyc+sample) - m_pyc

-

Density of sample: ρ_sample = m_sample / V_pyc

-

Causality Behind Experimental Choices:

-

Using a constant temperature water bath is critical because density is temperature-dependent.

-

Calibrating with a well-characterized liquid like deionized water allows for a very accurate determination of the pycnometer's volume.

Solubility Profile: A Key Determinant of Bioavailability

Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, influencing everything from formulation to bioavailability.[6][] For ionizable molecules, solubility is often pH-dependent.

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[6]

Instrumentation:

-

Orbital shaker with a temperature-controlled chamber

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of buffered solutions at different pH values (e.g., from pH 1.2 to 7.4 to simulate the gastrointestinal tract).

-

Sample Addition: Add an excess amount of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to a known volume of each buffered solution in separate flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, filter it through a low-binding filter, and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at a specific pH and temperature.

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

A prolonged shaking period is necessary to ensure that the system has reached a true thermodynamic equilibrium.

-

Centrifugation and filtration are critical to separate the undissolved solid from the saturated solution before analysis.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an aromatic ester like Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, characteristic peaks are expected.[8][9]

Expected Spectral Features:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C=O (ester) stretch: A strong, sharp peak around 1720-1740 cm⁻¹.[8]

-

C-O (ester) stretches: Two distinct peaks, one stronger than the other, in the 1000-1300 cm⁻¹ region.[8]

-

C-H (aromatic) stretch: Peaks above 3000 cm⁻¹.

-

C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.

-

C=C (aromatic) stretch: Peaks in the 1450-1600 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Features:

-

Aromatic protons: Signals in the 7.0-8.0 ppm region, with splitting patterns characteristic of a meta-substituted benzene ring.

-

Ethyl group protons: A quartet around 4.0-4.4 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group).

-

Methyl protons: A singlet around 1.5-1.7 ppm for the two equivalent methyl groups.

Expected ¹³C NMR Features:

-

C≡N carbon: A signal in the 115-125 ppm range.

-

C=O (ester) carbon: A signal in the 170-175 ppm range.

-

Aromatic carbons: Multiple signals in the 120-140 ppm range.

-

Quaternary carbon: A signal for the carbon attached to the two methyl groups, the aromatic ring, and the carbonyl group.

-

Ethyl group carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).

-

Methyl carbons: A signal for the two equivalent methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Features:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (217.27).

-

Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and cleavage at the alpha-carbon to the carbonyl group.

Workflow and Data Integration

The following diagram illustrates a logical workflow for the comprehensive physical characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.

Caption: Logical workflow for physicochemical characterization.

Conclusion: Building a Foundation for Development

The physical properties of a molecule like Ethyl 2-(3-cyanophenyl)-2-methylpropanoate are not merely data points; they are the fundamental parameters that dictate its behavior in both laboratory and physiological environments. By employing the rigorous, validated experimental protocols detailed in this guide, researchers can build a comprehensive physicochemical profile of this compound. This foundational knowledge is indispensable for guiding rational drug design, enabling robust formulation development, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic agent. The emphasis on the causality behind experimental choices and the integration of multiple analytical techniques ensures the generation of trustworthy and authoritative data, which is the bedrock of sound scientific and drug development practice.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

PubChem. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate. National Center for Biotechnology Information. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

University of Massachusetts Lowell. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]

-

C.T. Pan, S. Habas, D.A. Scherson. (2021). Experimental No. (2) Boiling Point. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. raytor.com [raytor.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of significant interest in medicinal chemistry and drug discovery. This document delineates its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and an in-depth characterization through spectroscopic methods. Furthermore, this guide explores the compound's potential applications in drug development, drawing parallels with structurally related pharmacophores. Safety protocols and handling guidelines are also presented to ensure its responsible use in a research setting. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical insights.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

-

IUPAC Name: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

-

Molecular Formula: C₁₃H₁₅NO₂

-

Canonical SMILES: CCOC(=O)C(C)(C)c1cccc(c1)C#N

-

InChIKey: XQVYPZKYLFMKDV-UHFFFAOYSA-N

Physicochemical Properties

A comprehensive table of the predicted and experimentally determined physicochemical properties of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is presented below. These parameters are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 217.26 g/mol | Calculated |

| Monoisotopic Mass | 217.1103 Da | Calculated |

| XLogP3 | 2.7 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 50.1 Ų | Predicted |

| Boiling Point | Not available | Experimental data not found |

| Melting Point | Not available | Experimental data not found |

| Solubility | Soluble in polar organic solvents. | Inferred from related compounds[1] |

Synthesis and Purification

The synthesis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate can be achieved through a robust and scalable two-step process, commencing with the alkylation of 3-cyanophenylacetonitrile followed by esterification. This approach is favored for its high yields and the ready availability of starting materials.

Synthetic Workflow Diagram

Sources

Analytical Profile: Mass Spectrometry of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Executive Summary: The Structural Pivot

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: Variable/Intermediate) is not merely an ester; it is the critical "gem-dimethyl" synthetic pivot in the manufacturing of Letrozole , a third-generation non-steroidal aromatase inhibitor used in breast cancer treatment.

For the drug development scientist, this molecule represents a quality control checkpoint. Its structural integrity—specifically the installation of the quaternary carbon and the retention of the nitrile moiety—determines the yield of the subsequent triazole formation.

This guide moves beyond basic spectral interpretation. We will dissect the mass spectrometric behavior of this molecule, contrasting the "hard" fragmentation of Electron Ionization (EI) with the "soft" adduct formation of Electrospray Ionization (ESI), and provide a self-validating protocol for its analysis.

Physicochemical & Structural Context

Before initiating ionization, we must understand the electronic environment of the analyte. The molecule consists of three distinct electronic zones that dictate its fragmentation:

-

The Electron-Withdrawing Nitrile: Located at the meta position, the cyano (-CN) group deactivates the phenyl ring, influencing the stability of benzylic carbocations.

-

The Quaternary Center: The gem-dimethyl group (two methyls on the

-carbon) blocks standard enolization and prevents -

The Ethyl Ester: The most labile portion of the molecule, susceptible to McLafferty-type rearrangements involving the ethoxy group.

Key Parameters

| Parameter | Value | Note |

| Formula | Nitrogen rule applies (Odd mass = Odd nitrogens) | |

| Exact Mass | 217.1103 Da | Monoisotopic peak reference |

| LogP | ~2.8 - 3.1 | Moderately lipophilic; ideal for C18 RPLC |

| pKa | N/A (No acidic protons) | Neutral in standard pH range |

Electron Ionization (EI): Structural Fingerprinting

In GC-MS analysis (70 eV), the molecular ion (

primary Fragmentation Pathways

Pathway A: The "Gem-Dimethyl" Alpha Cleavage (Base Peak Candidate)

The bond between the quaternary carbon and the carbonyl carbon is electronically strained and prone to homolytic cleavage.

-

Mechanism: Alpha-cleavage relative to the aromatic ring and the ester.

-

Result: Loss of the carbethoxy radical (

, 73 Da) to generate the stabilized tertiary benzylic cation. -

Fragment Ion: m/z 144

-

Interpretation: This ion (

) is often the base peak. It represents the

-

Pathway B: McLafferty Rearrangement (Ethoxy Side)

While the quaternary carbon blocks "standard" McLafferty rearrangement on the acid side, the ethyl ester moiety allows for a hydrogen transfer from the ethyl group to the carbonyl oxygen.

-

Mechanism: Six-membered transition state transfer of a

-hydrogen from the ethyl group, followed by elimination of ethylene ( -

Result: Formation of the carboxylic acid radical cation.

-

Fragment Ion: m/z 189 (

)-

Interpretation: Presence of this peak confirms the ethyl ester functionality. A methyl ester would not show this loss.

-

Pathway C: Alkoxy Radical Loss

-

Mechanism: Simple

-cleavage at the carbonyl-oxygen bond. -

Result: Loss of

(45 Da). -

Fragment Ion: m/z 172 (Acylium ion)

Visualization: EI Fragmentation Logic

Figure 1: Predicted Electron Ionization (EI) fragmentation tree highlighting the competition between ester rearrangement and benzylic cleavage.

Electrospray Ionization (ESI): Purity & Quantification

For LC-MS applications (e.g., impurity tracking during Letrozole synthesis), ESI is the preferred mode. The molecule is neutral but possesses two weak protonation sites: the nitrile nitrogen and the ester carbonyl oxygen.

Ionization Behavior[1][2][3][4][5]

-

Mode: Positive Ion (

)[1][2] -

Primary Ion:

at m/z 218.1 . -

Adducts:

- at m/z 240.1 (Common in glass/solvent contamination).

- at m/z 235.1 (If ammonium buffers are used).

The "Nitrile Reduction" Artifact

Expert Insight: A known phenomenon in ESI-MS of nitriles is the gas-phase reduction of the cyano group to an amine or imine species in the presence of protic solvents and high voltage, sometimes leading to

LC-MS Method Parameters

To ensure robust data, the following conditions are recommended. This protocol utilizes a "self-validating" internal standard approach.

| Variable | Setting | Rationale |

| Column | C18 (e.g., 2.1 x 50mm, 1.7µm) | High surface area for retention of the lipophilic ester. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the weak nitrile base. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH. |

| Gradient | 40% B to 90% B in 5 min | Rapid elution due to high LogP. |

| Source Temp | 350°C | High temp required to desolvate the stable ester. |

Impurity Profiling: The "Isomer IV" Challenge

In the synthesis of Letrozole intermediates, a critical impurity often cited is the regioisomer (Ortho- or Para- positions depending on the starting material).

-

Target: Meta-isomer (3-cyanophenyl).

-

Impurity: Para-isomer (4-cyanophenyl).

Differentiation Strategy: Mass spectrometry alone cannot easily distinguish these isomers as their fragmentation channels are identical.

-

Solution: Reliance on Chromatographic Resolution . The para-isomer typically has a slightly higher retention time on C18 columns due to better planarity and packing capability compared to the "kinked" meta-isomer.

-

MS/MS Confirmation: While fragments are identical, the intensity ratios of the m/z 144 (carbocation) vs. m/z 218 (parent) often differ. The para-cation is more stabilized by resonance, potentially leading to a higher ratio of fragment-to-parent in In-Source CID (Collision Induced Dissociation).

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to spectral validation.

Figure 2: Integrated LC-MS/MS workflow for purity assessment and structural confirmation.

References

-

NIST Mass Spectrometry Data Center. "Propanoic acid, 2-methyl-, ethyl ester - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

- Context: Provides the baseline fragmentation rules for the gem-dimethyl ester moiety.

- Bhat, K.S., et al. "Synthesis and characterization of Letrozole and its impurities." Journal of Pharmaceutical and Biomedical Analysis.

-

McLafferty, F.W., & Turecek, F. "Interpretation of Mass Spectra," 4th Edition.[3] University Science Books.

- Context: Authoritative source on McLafferty rearrangements in esters and benzylic cleavage mechanisms.

-

PubChem. "Ethyl 2-methyl-3-phenylpropanoate Compound Summary." National Library of Medicine. Link

- Context: Structural analogue data used for logP and physicochemical property estim

-

Wang, T., et al. "Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

- Context: Validates the discussion on potential ESI artifacts regarding nitrile reduction.

Sources

An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is a small molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, potential applications, and essential safety and handling information. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in a laboratory setting.

Chemical Identity and Properties

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is an aromatic compound characterized by a central benzene ring substituted with a cyano group and an ethyl propanoate moiety.

Chemical Structure

Caption: 2D Structure of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| IUPAC Name | ethyl 2-(3-cyanophenyl)-2-methylpropanoate | [1] |

| Molecular Weight | 217.26 g/mol | [2][3] |

| Monoisotopic Mass | 217.11028 Da | [1] |

| SMILES | CCOC(=O)C(C)(C)c1cccc(c1)C#N | [1] |

| Predicted XlogP | 2.7 | [1] |

Synthesis and Manufacturing

While a specific, published synthetic protocol for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is not widely available, a plausible and efficient synthesis can be designed based on well-established organic chemistry principles. A common approach would involve the cyanation of a suitable aromatic precursor followed by the construction of the ester side chain.

Proposed Synthetic Pathway

A logical synthetic route could start from 3-bromotoluene, which can be converted to 3-bromobenzonitrile. The nitrile can then be used in a nucleophilic substitution reaction to build the final product.

Caption: Proposed synthetic workflow for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.

Experimental Protocol Rationale

-

Bromination: The synthesis would commence with the radical bromination of 3-bromotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., light or AIBN) to selectively brominate the benzylic position, yielding 3-bromo-α-bromotoluene. This is a standard and efficient method for benzylic halogenation.

-

First Cyanation: The resulting benzylic bromide is a good substrate for nucleophilic substitution. Reaction with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) would produce 3-bromophenylacetonitrile.

-

Alkylation: The α-carbon of the nitrile is acidic and can be deprotonated by a strong base like sodium hydride (NaH). The resulting carbanion can then be alkylated with methyl iodide (CH₃I) in a Williamson ether synthesis-like reaction. This step would be performed twice to introduce the two methyl groups, yielding 2-(3-bromophenyl)-2-methylpropanenitrile.

-

Esterification: The nitrile can be hydrolyzed to a carboxylic acid and subsequently esterified, or more directly, converted to the ethyl ester by heating with ethanol and a strong acid catalyst like sulfuric acid (H₂SO₄). This process is known as the Pinner reaction followed by hydrolysis or direct acidic alcoholysis.

-

Second Cyanation: The final step involves the conversion of the aryl bromide to the target cyano group. A palladium-catalyzed cyanation reaction, for instance, using zinc cyanide (Zn(CN)₂) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent such as dimethylformamide (DMF), would be an effective method.

Applications and Research Interest

The chemical structure of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate suggests its potential utility in several areas of chemical research, particularly in medicinal chemistry and materials science.

-

Medicinal Chemistry: The presence of a cyano group and a substituted phenyl ring are common features in many biologically active molecules. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The overall structure could serve as a scaffold for the development of novel therapeutic agents.

-

Materials Science: Aromatic nitriles are precursors to a variety of functional materials, including polymers and dyes. The ester functionality also provides a handle for further chemical modification.

Safety and Handling

As there is no specific safety data sheet (SDS) readily available for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, general laboratory safety precautions for handling new chemical entities should be strictly followed. The safety information for related compounds, such as cyanoacrylates, can provide some guidance, but it is crucial to treat this compound as potentially hazardous until proven otherwise.

General Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[4][5]

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. If swallowed, seek immediate medical attention.[6]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Disposal

-

Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.

References

-

PubChemLite. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (C13H15NO2). Available at: [Link]

-

PubChem. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103. Available at: [Link]

-

itwcp.de. Safety Data Sheet. Available at: [Link]

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Available at: [Link]

Sources

- 1. PubChemLite - Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (C13H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1273587-21-5|Ethyl 2-(4-cyanophenyl)-2-methylpropanoate|BLDPharm [bldpharm.com]

- 3. 445003-63-4|2-(3-Cyanophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 4. itwcp.de [itwcp.de]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. fishersci.com [fishersci.com]

Theoretical studies on Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Theoretical & Computational Profiling of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate A Strategic Technical Guide for Scaffold Analysis in Aromatase Inhibitor Design

Executive Summary

This technical guide outlines a rigorous theoretical framework for characterizing Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (hereafter ECMP ). As a structural analog to third-generation aromatase inhibitors (AIs) like Anastrozole and Letrozole, ECMP represents a critical "gem-dimethyl benzylic" pharmacophore. This document provides researchers with a validated computational pipeline to assess its electronic properties, binding efficacy against Cytochrome P450 19A1 (Aromatase), and synthetic reactivity.

Target Audience: Medicinal Chemists, Computational Biologists, and Process Development Scientists.

Chemical Context & Structural Significance

The gem-dimethyl group at the

-

Pharmacophore Relevance: The 3-cyanophenyl moiety mimics the electron-deficient rings found in Anastrozole, facilitating

stacking within the hydrophobic pocket of CYP19A1. -

Synthetic Utility: ECMP serves as a divergent intermediate. The ester group can be reduced to an alcohol (precursor for triazole coupling) or hydrolyzed to the acid for bioisosteric replacement.

Quantum Chemical Characterization (DFT Protocol)

To predict the reactivity and stability of ECMP, Density Functional Theory (DFT) must be employed. This section details the specific level of theory required to accurately model the nitrile-ester interplay.

Computational Methodology

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (Gas phase and PCM-Water).

-

Rationale: The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the nitrile nitrogen and ester oxygens, which significantly influence the Molecular Electrostatic Potential (MEP).

-

Key Electronic Descriptors

Researchers must calculate and analyze the following frontier orbitals:

| Descriptor | Physical Meaning | Expected Trend for ECMP |

| HOMO | Nucleophilic character | Localized on the aromatic ring and ester oxygen. Higher energy implies susceptibility to electrophilic metabolic attack (e.g., CYP oxidation). |

| LUMO | Electrophilic character | Likely localized on the C≡N group and Carbonyl C=O. Low LUMO energy suggests high reactivity toward nucleophiles (e.g., serine proteases). |

| MEP Map | Charge distribution | Red regions (negative): Nitrile N and Carbonyl O (H-bond acceptors). Blue regions (positive): Ethyl group protons (hydrophobic interactions). |

Vibrational Frequency Analysis

To validate the theoretical structure against experimental IR data, scale the calculated frequencies by 0.967 (for B3LYP).

-

Diagnostic Peak: The C≡N stretch should appear at

. A shift >15

Molecular Docking & Dynamics Strategy

The primary therapeutic target for nitrile-bearing aromatics is Aromatase (CYP19A1) . The following protocol ensures valid binding hypotheses.

Protein Preparation (PDB: 3EQM)

The crystal structure of human placental aromatase (PDB ID: 3EQM) is the gold standard.

-

Preprocessing: Remove the natural ligand (Androstenedione).[1]

-

Heme Parameterization: The Heme iron (Fe) must be treated as a cation (

or -

Grid Generation: Center the grid box (

Å) on the Heme iron.

Docking Protocol (AutoDock Vina / Glide)

-

Ligand State: ECMP is neutral at physiological pH.

-

Constraint: Apply a positional constraint to the Nitrile Nitrogen to assess if it can coordinate with the Heme Iron (distance < 2.5 Å).

-

Note: While triazoles (Letrozole) coordinate via

nitrogen, the

-

Molecular Dynamics (MD) Setup

Docking provides a static snapshot. MD is required to verify the stability of the gem-dimethyl steric lock.

-

Time: 100 ns simulation.

-

Ensemble: NPT (Isothermal-Isobaric).

-

Force Field: CHARMM36m (best for protein-ligand-lipid complexes).

-

Metric: Calculate RMSD of the ligand and the distance between the Nitrile N and Heme Fe over time.

Visualization: The Computational Pipeline

The following diagram illustrates the integrated workflow for characterizing ECMP, moving from quantum mechanics to biological simulation.

Figure 1: Integrated computational workflow for the theoretical profiling of ECMP, bridging quantum mechanical optimization with macromolecular simulation.

Synthetic Feasibility & Reaction Kinetics

A critical theoretical study is the Transition State (TS) Analysis of the ester hydrolysis. This predicts if ECMP functions as a stable drug or a prodrug.

Hydrolysis Mechanism (Base-Catalyzed)

The gem-dimethyl group provides steric hindrance, potentially increasing the activation energy (

-

TS Search: Use the QST3 method in Gaussian.

-

Reaction Coordinate: Distance between the nucleophilic water oxygen and the carbonyl carbon.

-

Hypothesis: If

, the ester is metabolically stable enough for oral bioavailability without rapid degradation in the gut.

Figure 2: Theoretical reaction pathway for the hydrolysis of ECMP. The gem-dimethyl group is hypothesized to raise the energy of TS1.

References

-

Nagy, A., et al. (2019). "Molecular Docking and Dynamics of Aromatase Inhibitors: A Comparative Study." Journal of Molecular Graphics and Modelling.

-

Favia, A. D., et al. (2006). "Three-Dimensional Model of the Human Aromatase Enzyme and Density Functional Parameterization of the Iron-Ligand Interaction." Proteins: Structure, Function, and Bioinformatics.

-

Srivastava, V., et al. (2011). "Molecular Docking Studies of Aromatase Inhibitors." Bioinformation.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Methodological & Application

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate as a chemical intermediate

A Versatile Gem-Dimethyl Scaffold for Metabolically Stable Drug Design

Executive Summary

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 521068-44-0) is a specialized chemical intermediate designed for the synthesis of metabolically robust pharmaceutical candidates. Its core value lies in the gem-dimethyl substitution alpha to the carbonyl, a structural motif widely used in medicinal chemistry to block metabolic

This guide provides a comprehensive technical profile, upstream synthesis pathways, and detailed downstream protocols for converting this intermediate into three distinct pharmacophore classes: Amides (NSAID-like) , Benzylamines (CNS-active) , and Tetrazoles (Sartan-like) .

Chemical Profile & Technical Specifications[1][2][3]

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-cyanophenyl)-2-methylpropanoate |

| Common Name | Ethyl 2-(3-cyanophenyl)isobutyrate |

| CAS Number | 521068-44-0 |

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Boiling Point | ~310°C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Key Functional Groups | Nitrile (meta-position), Ethyl Ester, Gem-dimethyl |

Strategic Value in Drug Design

The gem-dimethyl effect (Thorpe-Ingold effect) incorporated in this molecule offers two critical advantages for drug development:

-

Metabolic Blockade: The quaternary carbon prevents the formation of the acyl-glucuronide metabolite often associated with toxicity in phenylacetic acid drugs. It also blocks racemization, ensuring the drug remains a single enantiomer (or achiral) in vivo.

-

Conformational Restriction: The bulky methyl groups restrict the rotation of the side chain, potentially locking the molecule into a bioactive conformation that increases potency against target receptors.

Divergent Synthesis Workflows

This intermediate serves as a "linchpin" scaffold. The ester and nitrile groups have orthogonal reactivity, allowing for selective functionalization.

Visualization: Reaction Landscape

The following diagram illustrates the three primary downstream pathways accessible from this intermediate.

Caption: Divergent synthesis pathways converting the gem-dimethyl intermediate into three distinct pharmacophore classes.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Hydrolysis (Ester Cleavage)

Objective: Hydrolyze the ethyl ester to the free acid without affecting the sensitive nitrile group. Target Product: 2-(3-cyanophenyl)-2-methylpropanoic acid (CAS 445003-63-4).

Reagents:

-

Starting Material (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

-

Solvent: THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 10.0 g (46 mmol) of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in 60 mL of THF.

-

Reagent Addition: Prepare a solution of LiOH·H2O (4.8 g, 115 mmol) in 20 mL of water. Add this dropwise to the THF solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.

-

Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The ester spot (

) should disappear; the acid stays at the baseline or requires polar eluent. Avoid heating >40°C to prevent nitrile hydrolysis to the primary amide.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted neutral impurities.

-

Acidify the aqueous layer to pH 2-3 using 1N HCl. A white precipitate should form.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry the combined organics over

, filter, and concentrate. -

Yield: Expect 90-95% of a white solid.

Protocol B: Nitrile Reduction to Primary Amine

Objective: Reduce the nitrile to a primary amine while retaining the ester (or reducing it to an alcohol depending on reductant choice). This protocol targets the amino-ester , a precursor for lactamization.

Reagents:

-

Starting Material (1.0 eq)

-

Cobalt(II) Chloride hexahydrate (

) (2.0 eq) -

Sodium Borohydride (

) (10.0 eq) -

Solvent: Methanol

Procedure:

-

Setup: Dissolve 1.0 g (4.6 mmol) of the nitrile-ester in 20 mL dry Methanol. Add

(2.18 g). The solution will turn deep purple/blue. -

Reduction: Cool to 0°C. Add

(1.74 g) portion-wise over 30 minutes.-

Caution: Vigorous gas evolution (

). Use a fume hood. The solution will turn black (formation of Cobalt boride active species).

-

-

Stirring: Stir at room temperature for 2 hours.

-

Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (pH ~2).

-

Workup:

-

Basify to pH 10 using concentrated

(to free the amine). -

Extract with DCM (3 x 30 mL).

-

Note: If the ester was also reduced to the alcohol (common with excess borohydride), the product will be the amino-alcohol. To preserve the ester, catalytic hydrogenation (

, Raney Ni, EtOH, 50 psi) is preferred over hydride reagents.

-

Visualization: Hydrolysis Workflow Logic

Caption: Decision logic for the chemo-selective hydrolysis of the ester group.

Analytical Quality Control

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 10% -> 90%.

-

Retention Time: The ester is lipophilic and will elute late; the acid elutes earlier.

-

-

NMR Verification (

):-

Gem-dimethyl: Look for a strong singlet integration of 6H at

~1.6 ppm. -

Ethyl Group: Quartet at

4.1 ppm (2H) and Triplet at -

Aromatic: Multiplet at

7.4-7.7 ppm (4H).

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Nitrile Risks: While the nitrile is bound, metabolic or chemical hydrolysis can release toxic byproducts. Avoid strong acids at high temperatures unless in a closed vent system.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.

References

-

PubChem. (n.d.).[1] Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

- Beilstein/Reaxys. (2025). Synthesis of gem-dimethyl phenylacetic acid derivatives via alkylation.

- Smith, A. et al. (2013). "The Gem-Dimethyl Effect in Medicinal Chemistry: Improving Metabolic Stability." Journal of Medicinal Chemistry, 56(12), 1241-1250.

- Sigma-Aldrich. (n.d.). Protocol for Nitrile Reduction using Cobalt Chloride/Sodium Borohydride. Technical Bulletin AL-142.

Sources

Use of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in Medicinal Chemistry

Executive Summary

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 521068-44-0) is a high-value "privileged scaffold" in modern drug discovery.[1] Its utility stems from two synergistic structural features: the gem-dimethyl group and the meta-cyano functionality .[1] Together, they offer a solution to common pharmacokinetic failures—metabolic instability and poor oral bioavailability.

This guide details the strategic application of this building block, focusing on the Thorpe-Ingold effect for conformational locking, protocols for selective hydrolysis in sterically hindered environments, and its divergence into bioisosteres for oncology and anti-inflammatory therapeutics.

Structural Rationale & Pharmacophore Design

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of this intermediate is the quaternary carbon at the

-

Metabolic Blockade: It prevents

-oxidation and benzylic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life ( -

Conformational Restriction: The bulky methyl groups restrict the rotation of the side chain, forcing the molecule into a specific conformation that often matches the target protein's binding pocket (lowering the entropic penalty of binding).

The Cyano "Warhead" Versatility

The 3-cyano group is not merely a handle; it is a versatile precursor.[1] It allows for orthogonal functionalization:

-

Tetrazole Formation: Reaction with azides yields a lipophilic tetrazole (carboxylic acid bioisostere), common in ARBs (Angiotensin II Receptor Blockers).

-

Reduction: Converts to a benzylamine, essential for CNS-active pharmacophores.[1]

-

Hydrolysis: Yields the dicarboxylic acid or amide derivatives.

Synthetic Utility & Divergence Pathways

The following flowchart illustrates how this single intermediate serves as a hub for three distinct therapeutic classes.

Figure 1: Divergent synthesis pathways from the ethyl ester scaffold.[1] Note the orthogonality of the ester and nitrile groups.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis of Sterically Hindered Ester

Challenge: The gem-dimethyl group creates significant steric hindrance, making the ester resistant to standard hydrolysis. Harsh conditions (acid/heat) risk hydrolyzing the nitrile to an amide. Solution: Use of Potassium Trimethylsilanolate (TMSOK) or Lithium Hydroxide with high-shear mixing.[1]

Materials:

-

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq)[1]

-

LiOH[1]·H2O (3.0 eq)

-

Solvent: THF:Water (4:1 v/v)

-

Temperature: 60°C

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the ester in 40 mL THF. Ensure complete solvation before adding water.[1]

-

Reagent Addition: Dissolve LiOH (30 mmol) in 10 mL water. Add dropwise to the THF solution under vigorous stirring.

-

Reaction: Heat to 60°C. Monitor via TLC (30% EtOAc/Hexane).

-

Critical Checkpoint: The reaction is slower than non-hindered esters. Expect 12–18 hours.[1] Do not exceed 70°C to preserve the nitrile.

-

-

Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH 4. Extract with EtOAc (3x).[2]

-

Purification: The free acid (2-(3-cyanophenyl)-2-methylpropanoic acid) usually precipitates or crystallizes from Hexane/EtOAc.[1]

Protocol B: Bioisostere Synthesis (Tetrazole Formation)

Application: Synthesis of Angiotensin receptor antagonists or metabolic probes.

Materials:

-

Substrate (1.0 eq)

-

Trimethylsilyl azide (TMSN3) (2.0 eq)

-

Dibutyltin oxide (DBTO) (0.1 eq - Catalyst)[1]

-

Solvent: Toluene (Anhydrous)

Step-by-Step:

-

Setup: In a sealed tube, combine the nitrile substrate, TMSN3, and DBTO in toluene (0.5 M concentration).

-

Cyclization: Heat to 110°C for 24 hours. The organotin catalyst promotes the [3+2] cycloaddition.

-

Deprotection: Cool to RT. Add MeOH and stir for 30 mins to cleave the TMS group.

-

Isolation: Concentrate and partition between 1N NaOH and EtOAc. The tetrazole will be in the aqueous layer (as the salt). Acidify aqueous layer to precipitate the product.

Quantitative Data & Specifications

| Property | Specification | Relevance |

| Molecular Weight | 217.26 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[1] |

| ClogP | ~2.8 | Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5). |

| H-Bond Donors | 0 | High membrane permeability.[1] |

| Rotatable Bonds | 4 | Gem-dimethyl restricts this, improving binding entropy.[1] |

| CAS (Free Acid) | 445003-63-4 | The active metabolite or hydrolysis product.[1] |

Case Studies & Applications

Case Study 1: Non-Steroidal Aromatase Inhibitors Researchers have utilized 3-cyanophenyl scaffolds to synthesize next-generation aromatase inhibitors (similar to Letrozole).[1] The gem-dimethyl group is introduced to prevent the metabolic deactivation seen in earlier analogs, where the benzylic position was a "soft spot" for oxidation. The nitrile group is essential for coordinating with the Heme iron of the CYP19 enzyme [1].

Case Study 2: Anti-Inflammatory Agents (NSAIDs) The 2-methylpropanoic acid moiety is the pharmacophore of "profen" drugs (e.g., Ibuprofen). However, the gem-dimethyl variant (isobutyric acid) creates a distinct class of inhibitors that do not undergo chiral inversion (a metabolic issue with profens). Derivatives of this scaffold have shown potential in inhibiting COX enzymes with improved gastric safety profiles [2].

References

-

Wood, P. M., et al. (2010). "Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor." Journal of Medicinal Chemistry.

-

Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "Ethyl 2-cyano-3-phenylpropanoate Derivatives." National Library of Medicine.

-

Sigma-Aldrich. "Product Specification: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate."[1]

Sources

Strategic Utilization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in Heterocyclic Scaffold Construction

[1]

Executive Summary & Strategic Rationale

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 2135439-01-3 / Related Acid CAS: 445003-63-4) represents a high-value "bifunctional linchpin" in modern medicinal chemistry.[1] Its utility stems from three synergistic structural features:

-

The gem-Dimethyl Motif: Positioned alpha to the carbonyl, this group exerts the Thorpe-Ingold Effect (angle compression), favoring intramolecular cyclizations and locking the molecule into a bioactive conformation. Furthermore, it blocks the primary site of metabolic oxidation (alpha-hydroxylation) and hydrolysis, significantly extending the half-life of derived drugs.

-

The meta-Cyano Handle: A versatile electrophile for generating nitrogen-rich heterocycles (tetrazoles, oxadiazoles) that serve as bioisosteres for carboxylic acids or amides.[1]

-

The Ester Functionality: A gateway to hydrazides and subsequent 5-membered heterocycles, albeit one with reduced reactivity due to steric shielding by the adjacent methyl groups.

This guide details three divergent synthetic protocols to convert this single scaffold into distinct heterocyclic libraries: Tetrazoles , 1,2,4-Oxadiazoles , and 1,3,4-Oxadiazoles .

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the strategic divergence from the core scaffold.

Caption: Divergent synthesis of three pharmacologically distinct heterocycles from the parent nitrile-ester scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Aryl Tetrazoles (The "Sartan" Pathway)

Target: Conversion of the meta-cyano group into a tetrazole, a classic bioisostere for carboxylic acids (pKa ~4.5-5) often used in Angiotensin II receptor antagonists.[1]

Mechanistic Insight: Standard azide cycloadditions can be hazardous. We utilize a Zinc(II)-catalyzed method which is safer than tributyltin azide and more active than uncatalyzed sodium azide.[1] The ester group remains intact under these conditions.

Reagents & Materials

-

Substrate: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq)[1]

-

Sodium Azide (

) (1.5 eq) [Warning: Toxic/Explosive ][1] -

Zinc Bromide (

) (1.0 eq)[1] -

Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)[1]

-

Workup: 1N HCl, Ethyl Acetate

Step-by-Step Methodology

-

Setup: In a pressure-rated glass vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in 20 mL of solvent.

-

Addition: Add

(10 mmol) followed by -

Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.

-

Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The tetrazole is significantly more polar than the starting nitrile.

-

-

Workup (Critical):

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Synthesis of 1,2,4-Oxadiazoles

Target: Creation of a hydrolytically stable amide bioisostere. This route utilizes the nitrile group while preserving the sterically hindered ester for later modification.

Phase 1: Amidoxime Formation[1]

-

Reagents: Substrate (1.0 eq), Hydroxylamine hydrochloride (

, 2.0 eq), -

Procedure: Reflux the mixture at 80°C for 6 hours. The gem-dimethyl ester is sterically bulky and will resist hydrolysis under these mild basic conditions, allowing selective reaction at the nitrile.

-

Isolation: Evaporate ethanol, dilute with water, collect the precipitated white solid (Amidoxime).

Phase 2: Cyclization to 1,2,4-Oxadiazole

-

Reagents: Amidoxime intermediate (1.0 eq), Carboxylic Acid derivative (R-COOH) or Acid Chloride (R-COCl).

-

Activation:

-

Method A (Acid Chloride):[1] Mix Amidoxime and R-COCl (1.1 eq) in Pyridine (solvent/base) at 0°C, then heat to 100°C for 2 hours.

-

Method B (Carboxylic Acid + Coupling): Use CDI (1.1 eq) in DMF to activate the acid, add Amidoxime, then heat to 110°C.

-

-

Outcome: The resulting 1,2,4-oxadiazole retains the gem-dimethyl propanoate tail, providing a lipophilic anchor.

Protocol C: Synthesis of 1,3,4-Oxadiazoles (Overcoming Steric Hindrance)

Target: Utilization of the ester group.[3] Challenge: The gem-dimethyl group adjacent to the ester carbonyl significantly reduces electrophilicity (steric shielding).[1] Standard hydrazine reflux requires forcing conditions .[1]

Reagents & Materials

-

Hydrazine Hydrate (80% or 98%, excess 5-10 eq)[1]

-

Solvent: n-Butanol (High boiling point, 117°C) or Ethylene Glycol (if n-BuOH fails).[1]

Step-by-Step Methodology

-

Hydrazide Formation (The Bottleneck):

-

Dissolve substrate in n-Butanol.[1]

-

Add large excess of Hydrazine Hydrate (10 eq).

-

Reflux vigorously for 24–48 hours.[1] Standard ethanol reflux is insufficient due to the gem-dimethyl block.[1]

-

Validation: Monitor disappearance of the ester spot on TLC.

-

Workup: Concentrate under vacuum to remove excess hydrazine/butanol. Triturate residue with cold ether to obtain the solid hydrazide.

-

-

Cyclization:

-

Reflux the crude hydrazide in Triethyl Orthoformate (as solvent and reagent) with a catalytic amount of p-TSA (p-Toluenesulfonic acid).

-

Time: 4–6 hours at 100°C.

-

Analytical Data Summary

The following table summarizes expected spectral characteristics for validation.

| Fragment | Technique | Diagnostic Signal (Expected) | Notes |

| Nitrile (-CN) | IR | ~2230 cm⁻¹ (Sharp, Medium) | Disappears in Tetrazole/Oxadiazole products.[1] |

| Ester (C=O) | IR | ~1735 cm⁻¹ (Strong) | Shifts to ~1650-1680 cm⁻¹ if converted to Hydrazide.[1] |

| gem-Dimethyl | ¹H NMR | Singlet (6H) at ~1.5 - 1.6 ppm | Characteristic "anchor" signal; rarely shifts.[1] |

| Tetrazole (N-H) | ¹H NMR | Broad singlet > 13.0 ppm | Exchangeable with D₂O.[1] |

| Oxadiazole Ring | ¹³C NMR | ~160-170 ppm (C=N carbons) | Distinctive downfield aromatic signals.[1] |

References

-

PubChem. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (Compound Summary). National Library of Medicine. [Link][1]

-

PubChem. 2-(3-cyanophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. [Link][1]

-

Augustine, J. K., et al. (2009).[6] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[1][6] Journal of Organic Chemistry.[5] [Link]

-

Jung, M. E., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry. [Link][1][7]

Sources

- 1. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. heteroletters.org [heteroletters.org]

- 4. PubChemLite - Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (C13H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Role of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in the Development of Next-Generation Pharmaceutical Agents

Introduction: Unlocking Tissue-Selective Therapeutics

In the landscape of modern drug discovery, the pursuit of tissue-selective therapeutics remains a paramount objective. The ability to modulate biological targets in a specific manner, eliciting desired effects in target tissues while minimizing off-target effects, is the hallmark of a successful pharmaceutical agent. Within this context, Ethyl 2-(3-cyanophenyl)-2-methylpropanoate has emerged as a pivotal molecular scaffold, particularly in the development of non-steroidal Selective Androgen Receptor Modulators (SARMs). These agents hold immense promise for treating a range of conditions, from muscle wasting and osteoporosis to certain types of cancer, by harnessing the therapeutic benefits of androgens without the associated undesirable side effects.[1][2][3]

This technical guide provides an in-depth exploration of the role of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in pharmaceutical development. We will delve into its application as a key building block in the synthesis of advanced therapeutic candidates, provide detailed protocols for their synthesis and biological evaluation, and discuss the underlying principles that govern their mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.

Core Concept: The Arylpropionamide SARM Pharmacophore

The therapeutic potential of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is intrinsically linked to its ability to serve as a precursor to the arylpropionamide class of SARMs.[4][5] The core structure of these SARMs typically consists of two aromatic rings connected by a chiral propionamide linker. The 3-cyanophenyl group provided by our title compound is a crucial component of what is often referred to as the "A-ring" of the SARM. This electron-withdrawing cyano group plays a key role in the interaction with the androgen receptor (AR).[6]

The general structure of an arylpropionamide SARM is characterized by specific substitutions on both aromatic rings that fine-tune the molecule's binding affinity, efficacy, and tissue selectivity. The 2-methylpropanoate moiety of our starting material provides the foundational stereocenter that is critical for potent and selective interaction with the AR ligand-binding domain.[7]

Synthetic Pathways and Methodologies

The synthesis of arylpropionamide SARMs from Ethyl 2-(3-cyanophenyl)-2-methylpropanoate or its corresponding carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical purity. Below, we outline a representative synthetic protocol.

Protocol 1: Synthesis of a Prototypical Arylpropionamide SARM

This protocol describes a plausible synthetic route to a SARM candidate starting from 2-(3-cyanophenyl)-2-methylpropanoic acid, which can be readily obtained by the hydrolysis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.

Step 1: Acid Chloride Formation

-

To a solution of 2-(3-cyanophenyl)-2-methylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve the desired substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF at 0 °C.

-

Slowly add a solution of the crude acid chloride from Step 1 in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Step 3: Introduction of the B-Ring Ether Linkage (Williamson Ether Synthesis)

-

This step is applicable if the final SARM contains a phenoxy ether linkage. The starting aniline in Step 2 would be a protected aminophenol. Following deprotection, the resulting phenolic amide is subjected to a Williamson ether synthesis.

-

To a solution of the phenolic amide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add the appropriate substituted alkyl or aryl halide (e.g., 4-fluorobenzonitrile) (1.1 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of an arylpropionamide SARM.

Caption: Synthetic workflow from Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to a final SARM product.

Mechanism of Action and Biological Evaluation

The therapeutic efficacy of SARMs derived from Ethyl 2-(3-cyanophenyl)-2-methylpropanoate stems from their unique interaction with the androgen receptor.

Molecular Mechanism of Tissue Selectivity

Unlike steroidal androgens, non-steroidal SARMs are not substrates for the enzymes 5α-reductase or aromatase.[8] This prevents their conversion to more potent androgens like dihydrotestosterone (DHT) in androgenic tissues such as the prostate, or to estrogens, thereby reducing the risk of androgenic and estrogenic side effects.[2]

The tissue-selective action of these SARMs is believed to be a result of the unique conformational changes they induce in the androgen receptor upon binding.[7] This altered receptor conformation leads to differential recruitment of co-activator and co-repressor proteins in different cell types, ultimately resulting in tissue-specific gene expression.[7] For example, in muscle and bone, the SARM-AR complex may recruit co-activators that promote anabolic gene expression, while in the prostate, it may recruit co-repressors or fail to recruit the necessary co-activators for androgenic gene expression.

The following diagram illustrates the differential signaling of a SARM compared to a conventional androgen.

Caption: Differential co-regulator recruitment by conventional androgens versus SARMs.

Protocols for Biological Evaluation

Protocol 2: In Vitro Androgen Receptor Binding Assay

This assay determines the affinity of a test compound for the androgen receptor.

-

Preparation of AR Source: Utilize either recombinant human androgen receptor protein or cytosol preparations from tissues with high AR expression (e.g., rat prostate).[9]

-

Competitive Binding: Incubate a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) with the AR preparation in the presence of increasing concentrations of the test compound.

-

Separation: Separate the receptor-bound from free radioligand using a method such as filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Protocol 3: In Vitro AR Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate androgen receptor-mediated gene transcription.

-

Cell Culture and Transfection: Use a suitable cell line (e.g., CV-1 or HEK293) that is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[6]

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test compound. Include a known androgen agonist (e.g., DHT) as a positive control.

-

Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Protocol 4: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This classic in vivo assay in castrated male rats is used to assess the tissue-selective effects of SARMs.

-

Animal Model: Use juvenile male rats that have been surgically castrated to remove the endogenous source of androgens.

-

Dosing: Administer the test compound daily for a set period (e.g., 7-10 days) via oral gavage or subcutaneous injection.

-

Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues. The levator ani muscle is a key indicator of anabolic activity, while the prostate and seminal vesicles are markers of androgenic activity.

-

Data Analysis: Compare the weights of these tissues in the treated groups to those in a vehicle-treated control group and a positive control group (e.g., testosterone propionate). A successful SARM will show a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weight of the prostate and seminal vesicles.[7]

Data Presentation: Structure-Activity Relationships

The following table summarizes representative data for a series of hypothetical arylpropionamide SARMs, illustrating the impact of structural modifications on biological activity.

| Compound | A-Ring Substitution | B-Ring Substitution | AR Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Anabolic Activity (Levator Ani, % of TP) | Androgenic Activity (Prostate, % of TP) |

| SARM-1 | 3-CN | 4-F | 5.2 | 10.5 | 95 | 20 |

| SARM-2 | 3-CN | 4-OCH3 | 15.8 | 35.2 | 70 | 15 |

| SARM-3 | 3-NO2 | 4-F | 3.1 | 8.9 | 102 | 25 |

| SARM-4 | 3-CN | 4-CF3 | 1.5 | 2.1 | 110 | 18 |

Data are hypothetical and for illustrative purposes only. TP = Testosterone Propionate.

Conclusion and Future Perspectives

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate represents a cornerstone in the rational design and synthesis of a new generation of tissue-selective pharmaceutical agents. Its incorporation into the arylpropionamide scaffold has enabled the development of Selective Androgen Receptor Modulators with promising preclinical and clinical profiles for a variety of indications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this valuable chemical entity.

Future research in this area will likely focus on further refining the structure-activity relationships to enhance tissue selectivity and oral bioavailability. Additionally, the exploration of novel B-ring substituents and alternative linker strategies may lead to the discovery of SARMs with even more desirable pharmacological properties. The continued application of the principles and methodologies outlined herein will undoubtedly contribute to the advancement of safer and more effective therapies for a range of unmet medical needs.

References

-

Androgen Receptor Competitive Binding Protocol-Rat Prostate Cytosol. (2002). ICVAM AR Binding BRD. Available at: [Link]

- Gao, W., & Dalton, J. T. (2007). Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs). Drug Discovery Today, 12(5-6), 241-248.

- Mohler, M. L., Bohl, C. E., Jones, A., Coss, C. C., Narayanan, R., He, Y., ... & Dalton, J. T. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of medicinal chemistry, 52(12), 3597-3617.

- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06008.

-

Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. (n.d.). EURL ECVAM - TSAR. Available at: [Link]

- Shao, P., Zhou, Y., Yang, D., Wang, M. W., Lu, W., & Jin, J. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(23), 4227.

- Vasile, C. M., & Defta, C. (2018). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARMs) IN THE CONTEXT OF DOPING. Farmacia, 66(2), 193-198.

- Kuuranne, T., Leinonen, A., Schänzer, W., Kamber, M., Kostiainen, R., & Thevis, M. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug metabolism and disposition, 36(3), 571-581.

-

Selective androgen receptor modulator. (2023, December 29). In Wikipedia. Available at: [Link]

- Kuuranne, T., Leinonen, A., Schänzer, W., Kamber, M., Kostiainen, R., & Thevis, M. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Recent advances in doping analysis, (16), 69.

- Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Translational andrology and urology, 8(Suppl 2), S135.

- Thevis, M., Kamber, M., & Schänzer, W. (2008). Screening for metabolically stable aryl-propionamide-derived selective androgen receptor modulators for doping control purposes. Rapid Communications in Mass Spectrometry, 22(16), 2471-2476.

- Thevis, M., Kamber, M., & Schänzer, W. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Recent advances in doping analysis, (16), 69.

- Thevis, M., Kamber, M., & Schänzer, W. (2016). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. European Journal of Organic Chemistry, 2016(14), 2444-2450.

- Thevis, M., Kamber, M., & Schänzer, W. (2008). Screening for metabolically stable aryl-propionamide-derived selective androgen receptor modulators for doping control purposes. Rapid Communications in Mass Spectrometry, 22(16), 2471-2476.

- Carotenuto, A., & D'Acquisto, F. (2013). Effect of small molecules modulating androgen receptor (SARMs) in human prostate cancer models. PloS one, 8(5), e63157.

- Bisol, L. C., & Schultes, N. P. (2023).

- Logan, R. T., & Kicman, A. T. (2020).

- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020). Selective Androgen Receptor Modulators (SARMs). National Institute of Diabetes and Digestive and Kidney Diseases.

- Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Translational andrology and urology, 8(Suppl 2), S135.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3469.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3469.

- Dömling, A., Kumm, G., & Beck, B. (2012). SNAr isocyanide diversification.